molecular formula C17H25N3O3 B2734408 N1-(2-methoxyethyl)-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide CAS No. 953952-34-6

N1-(2-methoxyethyl)-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide

Cat. No.: B2734408
CAS No.: 953952-34-6
M. Wt: 319.405
InChI Key: RURGENISPLBDGE-UHFFFAOYSA-N
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Description

N1-(2-methoxyethyl)-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide is a synthetic organic compound characterized by its unique structure, which includes a methoxyethyl group, a pyrrolidinyl group, and an oxalamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-methoxyethyl)-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide typically involves a multi-step process:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxyethanol, 4-(pyrrolidin-1-yl)benzaldehyde, and oxalyl chloride.

    Formation of Intermediate: The first step involves the reaction of 2-methoxyethanol with oxalyl chloride to form 2-methoxyethyl oxalyl chloride.

    Coupling Reaction: The intermediate is then reacted with 4-(pyrrolidin-1-yl)benzaldehyde in the presence of a base such as triethylamine to form the desired oxalamide compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of each step, often involving automated systems for precise control of temperature, pressure, and reagent addition.

Chemical Reactions Analysis

Types of Reactions

N1-(2-methoxyethyl)-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the oxalamide group to amines.

    Substitution: Nucleophilic substitution reactions can occur at the methoxyethyl group, where nucleophiles such as thiols or amines replace the methoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like thiols or amines in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Thiol or amine derivatives.

Scientific Research Applications

N1-(2-methoxyethyl)-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its pharmacological properties, including potential use as a therapeutic agent for neurological disorders.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N1-(2-methoxyethyl)-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N1-(2-hydroxyethyl)-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide: Similar structure but with a hydroxyethyl group instead of a methoxyethyl group.

    N1-(2-methoxyethyl)-N2-(4-(morpholin-1-yl)phenethyl)oxalamide: Contains a morpholinyl group instead of a pyrrolidinyl group.

Uniqueness

N1-(2-methoxyethyl)-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Properties

IUPAC Name

N'-(2-methoxyethyl)-N-[2-(4-pyrrolidin-1-ylphenyl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O3/c1-23-13-10-19-17(22)16(21)18-9-8-14-4-6-15(7-5-14)20-11-2-3-12-20/h4-7H,2-3,8-13H2,1H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RURGENISPLBDGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C(=O)NCCC1=CC=C(C=C1)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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